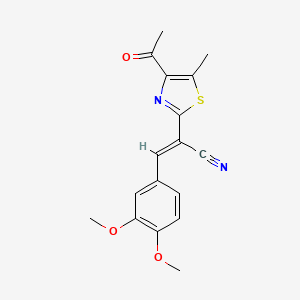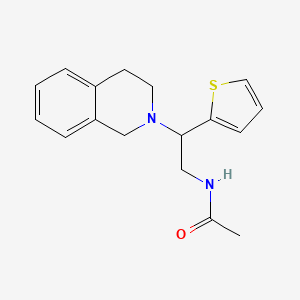
2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one is a flavonoid compound that has been studied for its potential therapeutic properties. This compound is found in various plants and has been synthesized in the laboratory for research purposes.
Wissenschaftliche Forschungsanwendungen
Sensor Development and Metal Ion Detection
Several studies have demonstrated the utility of coumarin derivatives in the development of sensors for metal ion detection. For instance, Joshi et al. (2016) synthesized a coumarin derivative that acts as a sensor for fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solutions, showcasing its potential in environmental monitoring and analytical chemistry. The compound exhibited a high sensitivity for Fe3+ and Cu2+ over other metal cations, indicating its specificity and potential application in detecting these ions in environmental samples (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).
Structural and Supramolecular Studies
Research by Cox et al. (2003) on mixed crystals of imperatorin and phellopterin, which share structural similarities with the specified compound, revealed insights into C—H…O, C—H…π, and π-π interactions. These findings contribute to a deeper understanding of molecular interactions that could influence the design of new materials with tailored properties (Cox, Jaspars, Kumarasamy, Nahar, Sarker, & Shoeb, 2003).
Photophysical Properties and NLO Applications
A study by Arif et al. (2022) focused on the synthesis of novel coumarin-based pyrano-chromene derivatives and their photophysical properties. The research highlighted the compounds' potential in non-linear optical (NLO) applications due to their significant polarizability and hyperpolarizability. This suggests their use in the development of NLO materials, which are crucial in optical communication and computing technologies (Arif, Shafiq, Noureen, Khalid, Ashraf, Yaqub, Irshad, Khan, Arshad, Braga, Ragab, & Al-Mhyawi, 2022).
Organic Light-Emitting Diodes (OLEDs)
The synthesis of anthracene derivatives containing the coumarin moiety for application in organic light-emitting diodes (OLEDs) was reported by Jung et al. (2017). These compounds were used as emitting layers in non-doped OLEDs, demonstrating their potential in enhancing the performance of OLED devices. This highlights the role of such compounds in advancing materials for better energy efficiency and display technologies (Jung, Lee, Kang, Shin, Kay, & Park, 2017).
Antimicrobial Activity
Behrami and Dobroshi (2019) reported on the synthesis of novel 4-hydroxy-chromen-2-one derivatives and evaluated their antibacterial activity against various strains, such as Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds exhibited significant bacteriostatic and bactericidal activity, suggesting their potential application in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Eigenschaften
IUPAC Name |
2-methyl-7-(3-methylbut-2-enoxy)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)20(21(18)22)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMSUSKOGBUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2892101.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2892103.png)
![4-Methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892104.png)
![4-[3-(Dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B2892106.png)
![3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2892108.png)
![1-Methyl-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2892112.png)
![N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2892113.png)



![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892120.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)
![N-cyclohexyl-2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2892124.png)